1-tert-Butoxy-4-(1-phenylethenyl)benzene
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Overview
Description
- The structure consists of a benzene ring substituted with a tert-butyl group and a phenylethynyl group . The tert-butyl group (tert-C4H9) is attached to one carbon atom, while the phenylethynyl group (C6H5C≡C-) is attached to another carbon atom of the benzene ring.
- It appears as a colorless liquid that is nearly insoluble in water but miscible with organic solvents .
1-tert-Butoxy-4-(1-phenylethenyl)benzene: is an organic compound classified as an . Its chemical formula is .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
- Major Products :
- Oxidation may lead to the formation of phenylethynylbenzoic acid .
- Reduction can yield tert-butylphenylethylbenzene .
- Substitution reactions may produce various derivatives.
Common Reagents and Conditions:
Scientific Research Applications
- Chemistry :
- tert-Butylphenylethynylbenzene serves as a building block for designing novel organic compounds.
- It is used in the synthesis of liquid crystals , dyes , and functional materials .
- Biology and Medicine :
- Research explores its potential as an antioxidant , anti-inflammatory , or anticancer agent .
- Its effects on cellular pathways are under investigation.
- Industry :
- Applications include polymer additives , photoresists , and organic semiconductors .
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets .
- Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Similar Compounds :
- iso-Butylbenzene , sec-Butylbenzene , and n-Butylbenzene share structural similarities.
- tert-Butylphenylethynylbenzene’s uniqueness lies in its combination of the tert-butyl and phenylethynyl groups.
Properties
CAS No. |
138686-18-7 |
---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C18H20O/c1-14(15-8-6-5-7-9-15)16-10-12-17(13-11-16)19-18(2,3)4/h5-13H,1H2,2-4H3 |
InChI Key |
ANNHSPOXLVPYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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